molecular formula C4H8N2O2 B3384531 N-Nitrosomethyl(2-oxopropyl)amine CAS No. 55984-51-5

N-Nitrosomethyl(2-oxopropyl)amine

Cat. No.: B3384531
CAS No.: 55984-51-5
M. Wt: 116.12 g/mol
InChI Key: CWULQTRBZMJZEG-UHFFFAOYSA-N
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Description

N-Nitrosomethyl(2-oxopropyl)amine (MOP) is a nitrosamine compound identified as a potent carcinogen in scientific research. It has a molecular formula of C4H8N2O2 and a molecular weight of 116.12 g/mol . This compound is of significant interest in toxicology and oncology research, particularly for studying the mechanisms of carcinogenesis. Studies have demonstrated that MOP is a potent pancreatic carcinogen in Syrian golden hamsters, inducing ductular adenomas and adenocarcinomas with high incidence following subcutaneous injection . Furthermore, compared to the related compound N-nitrosobis(2-oxopropyl)amine (BOP), MOP appears to have a greater affinity for the pancreas, as considerably lower doses are required to induce similar incidences of equivalent pancreatic tumors . In addition to pancreatic tumors, MOP has been shown to cause neoplasms in the liver, kidneys, and vascular system . A key distinction from BOP is its ability to induce a high incidence of nasal cavity tumors . Research suggests that MOP may be a proximate, methylating metabolite of BOP, with studies confirming its presence in the tissues of hamsters after BOP administration . Its stronger effect, compared to BOP, has also been confirmed in mutagenesis studies using hamster liver cell-mediated V79 cells . This compound is supplied as a reference material for Research Use Only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Proper safety protocols must be followed when handling this compound.

Properties

IUPAC Name

N-methyl-N-(2-oxopropyl)nitrous amide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H8N2O2/c1-4(7)3-6(2)5-8/h3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWULQTRBZMJZEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN(C)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0021048
Record name N-(Nitrosomethyl)-2-oxopropylamine
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Molecular Weight

116.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55984-51-5
Record name 1-(Methylnitrosoamino)-2-propanone
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Record name N-Nitrosomethyl-2-oxopropylamine
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Record name N-(Nitrosomethyl)-2-oxopropylamine
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Record name 1-[methyl(nitroso)amino]propan-2-one
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Mechanistic Investigations into Formation Pathways of N Nitrosomethyl 2 Oxopropyl Amine

Chemical Precursors and Reaction Dynamics in Experimental Systems

The primary chemical precursor identified for the formation of N-Nitrosomethyl(2-oxopropyl)amine is N-nitrosobis(2-oxopropyl)amine (BOP). nih.govnih.gov Experimental studies have demonstrated that MOP is a metabolite of BOP, indicating a direct chemical relationship between the two compounds.

The conversion of BOP to MOP is believed to occur through a retroaldol-type reaction. nih.gov This chemical transformation involves the cleavage of a carbon-carbon bond in the BOP molecule, resulting in the formation of MOP and a three-carbon aldehyde. While the precise enzymatic processes driving this reaction in biological systems are still under investigation, the chemical plausibility of a retroaldol mechanism provides a framework for understanding this conversion. nih.gov

In laboratory settings, the synthesis of MOP and its precursors has been described, providing the necessary standards for analytical and metabolic studies. nih.gov These synthetic routes allow for the production of pure MOP, which is essential for its use in experimental systems to study its properties and further reactions.

Precursor CompoundResulting CompoundProposed Reaction Type
N-nitrosobis(2-oxopropyl)amine (BOP)This compound (MOP)Retroaldol Reaction

Environmental Formation Research: Analytical Detection and Conditions

Research into the environmental formation of N-nitrosamines has established that these compounds can be formed from the reaction of secondary or tertiary amines with a nitrosating agent, such as nitrite (B80452), often under acidic conditions. While specific studies on the environmental formation of MOP are limited, the general principles of nitrosamine (B1359907) formation are applicable. The potential for MOP to form in the environment would depend on the presence of its specific precursors and suitable reaction conditions.

The detection of nitrosamines in environmental samples typically involves sophisticated analytical techniques. Gas chromatography coupled with a thermal energy analyzer (GC-TEA) is a highly specific method for nitrosamine detection. Additionally, gas chromatography-high-resolution mass spectrometry (GC-MS) provides both sensitivity and selectivity for the identification and quantification of these compounds. nih.gov For instance, in the analysis of the related compound N-nitrosobis(2-hydroxypropyl)amine (ND2HPA), a method involving extraction on a Celite 560 column followed by derivatization to its tert-butyldimethylsilyl (t-BDMS) ether and analysis by GC-TEA and GC-MS has been successfully employed. nih.gov Such methodologies could be adapted for the detection of MOP in various environmental matrices.

The table below summarizes analytical methods that are generally applicable to the detection of nitrosamines in environmental samples.

Analytical TechniqueAbbreviationKey Features
Gas Chromatography-Thermal Energy AnalysisGC-TEAHighly specific for nitrosamines.
Gas Chromatography-High-Resolution Mass SpectrometryGC-MSProvides high sensitivity and selectivity for identification and quantification.

Endogenous Formation Hypotheses and Research Methodologies

The endogenous formation of MOP has been demonstrated in animal models. Studies involving the administration of BOP to Syrian golden hamsters have shown that MOP is formed in vivo and can be detected in various tissues, including the pancreas and liver. nih.govnih.gov These findings support the hypothesis that MOP can be generated within a biological system from its precursor.

The research methodologies employed in these studies are critical for understanding the endogenous formation of MOP. A common approach involves the subcutaneous injection of the precursor compound, BOP, into the animal model. nih.govnih.gov At specific time points after administration, tissue samples are collected and analyzed for the presence of MOP and other metabolites. The analytical methods used for detection in these in vivo studies are highly sensitive and include gas chromatography. nih.gov

The table below summarizes findings from a key in vivo study on the formation of MOP.

Animal ModelPrecursor AdministeredDetected MetaboliteTissues of DetectionResearch Finding
Syrian Golden HamsterN-nitrosobis(2-oxopropyl)amine (BOP)This compound (MOP)Pancreas, LiverMOP is an in vivo metabolite of BOP. nih.govnih.gov

These in vivo experiments have been crucial in establishing MOP as a proximate carcinogenic metabolite of BOP, although some studies note that this assumption could not be fully substantiated by their specific methods for determining metabolites. nih.gov The study of MOP's carcinogenicity was prompted by the discovery of 7-methylguanine (B141273) in the DNA of hamsters treated with BOP, suggesting the formation of a methylating agent, which was hypothesized to be MOP. nih.gov

Metabolic Transformations of N Nitrosomethyl 2 Oxopropyl Amine in Biological Models

Enzymatic Biotransformation Pathways: In Vitro and Animal Studies

The enzymatic biotransformation of NPOP is a critical area of study, with research in in vitro systems and animal models providing foundational knowledge. These studies have begun to elucidate the enzymes involved and the initial steps of its metabolic journey.

The metabolic activation of many nitrosamines is principally mediated by the Cytochrome P450 (CYP) superfamily of enzymes. These enzymes catalyze the oxidation of a wide range of xenobiotics. For nitrosamines, a key activation step is α-hydroxylation, a reaction that introduces a hydroxyl group on the carbon atom adjacent to the N-nitroso group. This process is known to be a critical event leading to the formation of reactive intermediates.

While specific isozymes responsible for NPOP metabolism have not been definitively identified in the reviewed literature, the role of CYP enzymes is strongly implicated by analogy with other nitrosamines. For instance, CYP2E1 is a major enzyme involved in the metabolic activation of N-nitrosodimethylamine (DMN). The metabolic activation of NPOP is believed to follow a similar pathway, where CYP-mediated oxidation initiates its conversion into biologically reactive forms. Further research is required to pinpoint the specific CYP isozymes that show the highest affinity and catalytic efficiency for NPOP.

The metabolic pathway of NPOP is thought to proceed through α-hydroxylation at either the methyl or the 2-oxopropyl group. This enzymatic hydroxylation is a key activation step that leads to the formation of unstable α-hydroxynitrosamines.

While NPOP itself is a potential metabolite of N-nitrosobis(2-oxopropyl)amine (BOP), studies with isolated hepatocytes from Fischer 344 rats have shown that little to no NPOP is formed from BOP in this system. nih.gov Instead, the primary metabolites of BOP in these studies were identified as N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP) and N-nitrosobis(2-hydroxypropyl)amine (BHP). nih.gov

Following the general mechanism for nitrosamine (B1359907) metabolism, the α-hydroxylation of NPOP would lead to the formation of highly reactive intermediates. Hydroxylation of the methyl group would yield an unstable α-hydroxynitrosamine that could spontaneously decompose to generate a methyldiazonium ion, a potent methylating agent capable of reacting with cellular macromolecules.

N-Nitrosomethyl(2-oxopropyl)amine exists as a mixture of E and Z geometric isomers. Research has demonstrated that the metabolic rate of these isomers can differ significantly. A study utilizing freshly isolated hepatocytes from Fischer 344 rats revealed that the E isomer of NPOP is preferentially metabolized. capes.gov.br

When the isomeric mixture was incubated with the hepatocytes, the E isomer was efficiently processed, whereas the Z isomer was not. capes.gov.br The rate of disappearance of the Z isomer in the metabolic system was found to be identical to its rate of re-equilibration to the isomeric mixture in the absence of hepatocytes. capes.gov.br This indicates that the enzymatic system in rat hepatocytes has a stereospecific preference for the E isomer.

Table 1: Isomer-Specific Metabolism of this compound in Rat Hepatocytes

IsomerMetabolic Fate in Rat HepatocytesKey FindingReference
E Isomer Efficiently metabolizedPreferentially metabolized by the hepatocytic system. capes.gov.br
Z Isomer Not significantly metabolizedDisappearance rate is linked to re-equilibration, not metabolism. capes.gov.br

Denitrosation Pathways and Detoxification Research in Experimental Systems

Denitrosation represents a potential detoxification pathway for nitrosamines, involving the enzymatic removal of the nitroso group. This process, which can be catalyzed by cytochrome P450, would lead to the formation of the corresponding amine and nitrite (B80452), thereby preventing the formation of reactive alkylating agents that result from the α-hydroxylation pathway.

While denitrosation is a recognized metabolic route for some nitrosamines, specific studies detailing the denitrosation of NPOP in experimental systems are limited in the currently available scientific literature. The balance between the activating α-hydroxylation pathway and detoxification pathways like denitrosation is a critical determinant of the ultimate biological effect of NPOP. Further investigation is necessary to quantify the extent of denitrosation and identify other potential detoxification mechanisms, such as conjugation reactions, in the metabolism of NPOP.

Interorgan Metabolic Flux and Tissue-Specific Studies (Non-Human)

Studies in animal models have provided insights into the distribution and tissue-specific metabolism of NPOP. Following the administration of its parent compound, BOP, to male Syrian golden hamsters, NPOP was detected in both the pancreas and the liver, suggesting that these organs are sites of its formation and/or accumulation. capes.gov.brnih.gov

The tissue-specific metabolism of NPOP is also evident from carcinogenicity studies. In Wistar-derived MRC rats, the route of administration influenced the site of tumor development, indicating that different tissues have varying capacities to metabolically activate NPOP. nih.gov For instance, oral administration of NPOP led to a high incidence of tumors in the pharynx and esophagus, while subcutaneous injection resulted in renal neoplasms. nih.gov This suggests that the first-pass metabolism in the gastrointestinal tract and liver, as well as the metabolic capabilities of other tissues, play a significant role in determining the ultimate target organs.

Table 2: Summary of Tissue-Specific Findings for this compound in Animal Models

Animal ModelTissue/OrganFindingReference
Syrian Golden Hamster Pancreas, LiverNPOP detected after administration of the parent compound BOP. capes.gov.brnih.gov
Wistar-derived MRC Rat Pharynx, EsophagusHigh incidence of neoplasms following intragastric administration. nih.gov
Wistar-derived MRC Rat KidneysNeoplasms found following subcutaneous injection. nih.gov
Wistar-derived MRC Rat Liver, Nasal CavityTumors induced, with oral administration being more effective for hepatic and nasal tumors compared to subcutaneous injection. nih.gov
Wistar-derived MRC Rat ThyroidTumors induced only after subcutaneous injection. nih.gov

Molecular and Cellular Mechanisms of N Nitrosomethyl 2 Oxopropyl Amine Interactions in Experimental Models

The Genesis of Genetic Lesions: Formation of DNA Adducts and Associated Molecular Changes

The interaction of N-Nitrosomethyl(2-oxopropyl)amine with DNA is a critical initiating event in its toxicological profile. As a methylating agent, MOP chemically modifies the building blocks of DNA, forming adducts that can disrupt the normal replication and transcription processes, ultimately leading to mutations and cellular dysfunction. nih.govnih.gov This process is believed to be central to its carcinogenic activity. nih.gov

A Closer Look at the Damage: Characterization of Specific DNA Adducts

Research has identified specific DNA adducts formed by MOP and its parent compound, BOP. The primary targets for methylation are the nitrogen and oxygen atoms in the DNA bases. Among the most significant and well-characterized adducts are 7-methylguanine (B141273) (7-meG) and O⁶-methylguanine (O⁶-meG). nih.gov The formation of 7-meG has been observed in the liver and pancreas DNA of Syrian golden hamsters following administration of BOP, for which MOP is a key methylating metabolite. nih.gov

O⁶-methylguanine is particularly noteworthy due to its high miscoding potential. During DNA replication, this altered base can incorrectly pair with thymine (B56734) instead of cytosine, leading to G:C to A:T transition mutations. The formation of both O⁶-methylguanine and 7-methylguanine has been demonstrated in studies involving the related compound N-nitroso-2-oxopropylpropylamine. nih.gov While 7-meG is the more abundant adduct, the persistence of O⁶-meG is considered a more critical determinant of mutagenic and carcinogenic outcomes.

DNA Adduct Significance References
7-methylguanine (7-meG)A major methylation product, indicating exposure to a methylating agent. nih.govnih.gov
O⁶-methylguanine (O⁶-meG)A highly miscoding lesion that can lead to G:C to A:T transition mutations. nih.gov

A Race Against Time: Kinetics of DNA Adduct Formation and Repair

The balance between the formation of DNA adducts and their removal by cellular repair mechanisms is a crucial factor in determining the ultimate biological consequences of exposure to MOP. In vitro studies comparing MOP and its precursor, BOP, in pancreatic duct cells have shown that MOP is a more potent inducer of DNA damage, causing significantly more DNA single-strand breaks even at a lower concentration. nih.gov

The persistence of these adducts is influenced by the efficiency of DNA repair pathways. The rate of repair of DNA damage induced by these nitrosamines has been shown to vary between species. For instance, the repair of BOP-induced DNA damage was found to be at least twice as fast in the rat pancreas compared to the hamster pancreas, which may contribute to the differing susceptibility of these species to pancreatic carcinogenesis. nih.gov While specific kinetic data for the formation and repair of MOP-induced adducts are not extensively detailed in the available literature, the accumulation of adducts like N7-methylguanine and the pre-mutagenic O⁶-methylguanine has been shown to be higher in tissues where DNA repair is less efficient, leading to an enhancement of tumorigenesis.

The Seeds of Change: Induction of Mutagenic Events in In Vitro and Non-Human In Vivo Assays

The formation of DNA adducts by MOP provides the molecular basis for its mutagenic activity. The miscoding nature of adducts like O⁶-methylguanine directly leads to permanent alterations in the DNA sequence, which are then propagated through subsequent rounds of cell division.

Gauging the Threat: Assessment of Mutagenicity in Bacterial and Mammalian Cell Culture Systems

The mutagenic potential of MOP and related nitrosamines has been evaluated in various experimental systems. In the host-mediated assay using Salmonella typhimurium recovered from the liver of hamsters, the parent compound BOP was found to be a potent mutagen. nih.gov Related compounds have also shown positive mutagenicity in the Ames test with Salmonella typhimurium strain TA100 in the presence of a metabolic activation system (S9).

In mammalian cells, MOP has demonstrated significant mutagenic activity. Studies using Chinese hamster V79 cells have confirmed the potent mutagenic effect of MOP, which was found to be stronger than that of its precursor, BOP. nih.gov The mutagenicity of alpha-hydroxy N-nitrosamines, which are activated forms of nitrosamines, has been shown to correlate with their alkylating reactivity in V79 cells. This further supports the role of methylation in the mutagenic effects of MOP.

Assay System Compound(s) Tested Key Findings References
Host-Mediated Assay (Salmonella)N-nitrosobis(2-oxopropyl)amine (BOP)Potent mutagen in bacteria recovered from the liver of hamsters. nih.gov
Ames Test (Salmonella typhimurium TA100)BOP and related compoundsPositive mutagenicity in the presence of liver S9 fraction.
Chinese Hamster V79 CellsThis compound (MOP), BOPMOP is a more potent mutagen than BOP. nih.gov

The Molecular Blueprint of Mutation: Mechanisms of Genetic Mutation Induction

The primary mechanism by which MOP induces genetic mutations is through its action as an alkylating agent. nih.gov The transfer of a methyl group to the DNA bases, particularly to form O⁶-methylguanine, is the key initiating event. nih.gov This adduct's propensity to mispair with thymine during DNA replication leads to the characteristic G:C to A:T transition mutations. nih.gov This type of point mutation can have profound consequences if it occurs within a critical gene, such as a tumor suppressor gene or a proto-oncogene, potentially leading to the initiation of cancer. The observation that mutagenesis by BOP, the precursor to MOP, is not significantly reduced in excision-repair-proficient strains of Salmonella suggests that the methylating damage it produces may be particularly challenging for certain repair pathways to handle efficiently. nih.gov

Cellular Chaos: Perturbations of Cellular Processes and Signaling Pathways in Experimental Systems

While the genotoxic effects of this compound are central to its carcinogenicity, its interaction with the cell extends beyond direct DNA damage. The presence of DNA adducts and the subsequent cellular responses can trigger a cascade of events that perturb normal cellular processes and signaling pathways.

The cellular response to DNA damage typically involves the activation of complex signaling networks that can lead to cell cycle arrest, apoptosis (programmed cell death), or the initiation of DNA repair. While specific studies detailing the perturbation of cellular signaling pathways directly by MOP are limited, it is known that the administration of its parent compound, BOP, can influence the cell cycle. For instance, administering BOP during the S phase of the cell cycle in regenerating hamster pancreas was found to augment carcinogenesis. This suggests that the cellular state and signaling pathways active during DNA replication can significantly influence the outcome of nitrosamine (B1359907) exposure.

Further research is needed to fully elucidate the specific effects of MOP on cellular processes such as apoptosis, cell cycle control, and stress response pathways. Understanding these broader cellular effects will provide a more complete picture of the mechanisms underlying its toxicity and carcinogenicity.

Research on Gene Expression Modulation

Specific studies detailing the direct modulation of gene expression by this compound are not extensively available in the current body of research. However, broader studies on the class of N-nitroso compounds (NOCs), to which MOP belongs, indicate that these compounds can significantly alter gene expression patterns. These alterations are often associated with critical cellular processes that, when deregulated, can contribute to the initiation and progression of cancer. General effects observed for nitrosamines include the modulation of genes involved in:

Apoptosis: The process of programmed cell death, which is a crucial mechanism for removing damaged cells.

Cell Cycle Control: The series of events that take place in a cell leading to its division and duplication of its DNA.

DNA Repair: A collection of processes by which a cell identifies and corrects damage to the DNA molecules that encode its genome.

Oxidative Stress Response: The cellular response to an imbalance between the production of reactive oxygen species and the ability to detoxify these reactive products.

Mutagenesis studies have been conducted to assess the genotoxic potential of MOP. In one such study using Chinese hamster V79 cells co-cultured with hamster liver cells, MOP demonstrated a stronger mutagenic effect compared to its parent compound, BOP. nih.gov This suggests that MOP is a potent inducer of mutations, a process intrinsically linked to changes in the genetic code and potentially gene function. Further research is required to elucidate the specific genes and pathways that are transcriptionally altered by MOP exposure in different experimental models.

Studies on Oxidative Stress Induction

Direct and detailed investigations into the induction of oxidative stress specifically by this compound are limited in the available scientific literature. Nevertheless, it is a well-established characteristic of many N-nitrosamines to generate reactive oxygen species (ROS) during their metabolic activation. The metabolic pathways of nitrosamines, often involving cytochrome P450 enzymes, can lead to the production of unstable intermediates that react with molecular oxygen to form superoxide (B77818) radicals and other ROS. This overproduction of ROS can overwhelm the cell's antioxidant defense systems, leading to a state of oxidative stress.

The consequences of oxidative stress are manifold and can include damage to cellular macromolecules such as lipids, proteins, and DNA. Oxidative DNA damage, in particular, is a significant contributor to the mutagenic and carcinogenic effects of many chemical compounds. While the direct evidence for MOP-induced oxidative stress is not yet fully characterized, its nature as a nitrosamine suggests that this is a plausible and important mechanism contributing to its toxicity.

Investigations into Protein and RNA Interactions

The interaction of this compound with cellular macromolecules has been primarily investigated in the context of DNA. The metabolic activation of MOP is understood to produce a methylating agent. This has been demonstrated by the detection of 7-methylguanine, a methylated DNA adduct, in the DNA hydrolysates from the liver and pancreas of Syrian golden hamsters treated with MOP's parent compound, BOP. nih.gov The formation of such DNA adducts is a critical initiating event in chemical carcinogenesis, as they can lead to miscoding during DNA replication and result in permanent mutations.

In contrast, specific research on the direct interaction of MOP with proteins and RNA is not well-documented in the available literature. While it is conceivable that the reactive electrophilic species generated from MOP metabolism could form adducts with nucleophilic centers in proteins and RNA, detailed studies identifying specific MOP-protein or MOP-RNA adducts and their functional consequences are currently lacking. Such interactions could potentially alter protein function and disrupt the complex machinery of RNA translation and regulation, further contributing to the compound's cellular toxicity.

Carcinogenicity of this compound in Experimental Models

The carcinogenicity of MOP has been evaluated in animal models, particularly in Syrian hamsters and rats. These studies have demonstrated its potency as a carcinogen, with a notable tropism for the pancreas in hamsters.

Experimental ModelRoute of AdministrationKey FindingsReference
Syrian Golden HamstersSingle subcutaneous injectionInduced ductular adenomas and/or adenocarcinomas in the pancreas of 80% of the animals. nih.gov
Syrian Golden HamstersWeekly subcutaneous injectionsHigh incidence of pancreatic neoplasms (93% and 87% at different dose levels). Also induced tumors of the liver, kidneys, vascular system, and nasal cavity. nih.gov
Wistar-derived MRC RatsIntragastric administrationHigh incidence of neoplasms in the pharynx and esophagus. Also induced hepatic tumors. nih.gov
Wistar-derived MRC RatsSubcutaneous injectionInduced thyroid and renal tumors. nih.gov

These findings underscore the potent and multi-organ carcinogenic activity of MOP in experimental settings. nih.govnih.gov

Advanced Analytical and Computational Methodologies in N Nitrosomethyl 2 Oxopropyl Amine Research

Chromatographic and Spectroscopic Techniques for Detection and Quantification

Chromatographic and spectroscopic techniques are the cornerstones for the analysis of N-Nitrosomethyl(2-oxopropyl)amine in various matrices. These methods provide the necessary sensitivity and selectivity to identify and measure the compound, often at trace levels.

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods

While specific, validated High-Performance Liquid Chromatography (HPLC) methods exclusively for this compound are not extensively detailed in publicly available literature, the principles for their development and validation are well-established within the analysis of nitrosamines. amazonaws.comnih.govmdpi.comresearchgate.netmdpi.com The development of a robust HPLC method would involve the careful selection of a stationary phase, typically a reversed-phase column like a C18, and a mobile phase optimized for the separation of MOP from potential interferences. nih.govresearchgate.net Detection is a critical aspect, and given the structure of MOP, UV detection would be a primary consideration. amazonaws.com For enhanced sensitivity and selectivity, especially in complex biological samples, derivatization techniques can be employed. mdpi.commdpi.com This involves chemically modifying the MOP molecule to attach a fluorophore, allowing for highly sensitive fluorescence detection (HPLC-FLD). mdpi.commdpi.com

The validation of such an HPLC method is crucial to ensure its reliability and is conducted according to established guidelines, such as those from the International Council for Harmonisation (ICH). researchgate.net Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. amazonaws.com

Linearity: The demonstration that the method's response is directly proportional to the concentration of the analyte over a given range. nih.govresearchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. amazonaws.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. amazonaws.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. mdpi.com

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. nih.gov

A summary of typical validation parameters for HPLC methods for nitrosamines is presented in the table below.

Validation ParameterTypical Acceptance Criteria
Linearity (r²) > 0.99
Accuracy (% Recovery) 80-120%
Precision (% RSD) < 15%
LOD/LOQ Dependent on regulatory requirements and analytical sensitivity

Applications of Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds, making it well-suited for the analysis of MOP and its metabolites. Research has demonstrated that MOP is a metabolite of N-nitrosobis(2-oxopropyl)amine (BOP). nih.gov In a study involving Syrian golden hamsters, MOP was identified in the pancreas and liver following the administration of BOP, with chromatography being the method of analysis. nih.gov GC-MS is the standard for such metabolic profiling due to its high resolving power and the definitive structural information provided by mass spectrometry. psu.edu

The general workflow for GC-MS analysis of metabolites like MOP involves:

Sample Preparation: Extraction of the analyte from the biological matrix (e.g., tissue homogenate) using an appropriate solvent.

Derivatization: Often, less volatile or polar metabolites are chemically modified to increase their volatility and thermal stability for GC analysis.

Gas Chromatography: The derivatized sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column.

Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification.

GC-MS offers high sensitivity and specificity, allowing for the detection and quantification of trace amounts of metabolites in complex biological samples. psu.edu

Spectroscopic Characterization in Research Contexts (e.g., Nuclear Magnetic Resonance for Isomers)

NMR spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the chemical environment of the hydrogen and carbon atoms within a molecule. This allows for the confirmation of the molecular structure and the differentiation between structural isomers. For nitrosamines, NMR is also crucial for studying the E/Z isomerism around the N-N bond, which can influence the biological activity of the compound.

Other spectroscopic methods that would be employed in the research context for the characterization of MOP include:

Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the C=O (ketone) and N-N=O (nitrosamine) groups.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, which aids in structural confirmation. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of a compound with its biological activity. mdpi.com For this compound, QSAR studies are valuable for predicting its carcinogenic potential and understanding the structural features that contribute to its toxicity. sciforum.netconsensus.app

Application of Molecular Descriptors for Predictive Modeling

QSAR models are built upon molecular descriptors, which are numerical values that represent the physicochemical, topological, or electronic properties of a molecule. sciforum.net In a QSAR study that included MOP, a variety of molecular descriptors calculated using DRAGON software were employed to model the carcinogenic potency of a set of 26 nitroso-compounds. sciforum.net The study aimed to predict the TD50 value, a measure of carcinogenic potency. sciforum.net

The descriptors used in the final QSAR model included:

0D, 1D, and 2D descriptors: These capture different aspects of the molecular structure, from simple atom counts to more complex topological indices. sciforum.net

Constitutional descriptors: These describe the basic composition of the molecule, such as the number of atoms and bonds.

Topological descriptors: These are derived from the 2D representation of the molecule and describe its connectivity and shape.

Topochemical descriptors: These descriptors, such as the highest eigenvalue of the Burden matrix (BEHm7) and the mean topological charge index (JGI9), encode information about the electronic and steric properties of the molecule. sciforum.net

The final QSAR model was able to explain approximately 86% of the variance in the experimental carcinogenic activity, demonstrating the predictive power of using molecular descriptors. sciforum.net

Algorithms for Feature Selection in QSAR Studies (e.g., Genetic Algorithm)

With a large number of potential molecular descriptors, a crucial step in QSAR modeling is feature selection to identify the most relevant descriptors and avoid overfitting. nih.govcore.ac.uk Genetic algorithms (GAs) are a powerful class of optimization algorithms inspired by the process of natural selection that are well-suited for this task. researchgate.netnih.gov

In the context of the QSAR study on nitroso-compounds including MOP, a genetic algorithm was used to select the optimal subset of descriptors for the final predictive model. sciforum.net The basic principles of a genetic algorithm in QSAR involve:

Population Initialization: A population of "chromosomes" is created, where each chromosome represents a subset of molecular descriptors.

Fitness Evaluation: The fitness of each chromosome (i.e., the predictive ability of the QSAR model built with that subset of descriptors) is evaluated, typically using a cross-validation procedure.

Selection: Chromosomes with higher fitness are more likely to be selected to "reproduce."

Crossover and Mutation: New chromosomes (offspring) are created by combining (crossover) and randomly altering (mutation) the selected parent chromosomes.

Termination: The process is repeated for a number of generations until a satisfactory model is found or a termination criterion is met.

The use of a genetic algorithm allows for an efficient search of the vast descriptor space to find a combination that yields a robust and predictive QSAR model. sciforum.netresearchgate.netnih.gov

Theoretical Frameworks for Predicting Biological Activity

The prediction of the biological activity of N-nitrosamines, including this compound (NOPMA), is a critical area of research, primarily driven by the need to assess their carcinogenic potential without resorting to extensive and time-consuming animal studies. Computational and theoretical frameworks provide powerful tools to model and anticipate the behavior of these compounds. These models are built on the principle that the biological activity of a molecule is intrinsically linked to its chemical structure and properties.

Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a prominent computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. acs.org For nitrosamines, QSAR models are developed to predict carcinogenic potency, often expressed as the TD₅₀ value (the chronic dose rate that would give half of the animals tumors in a standard lifespan).

The development of robust QSAR models involves several key steps:

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in a dataset. These can include quantum mechanical descriptors (e.g., related to electronic properties and reactivity), topological descriptors (describing molecular branching and connectivity), and physicochemical descriptors (such as logP and molecular weight). acs.orgresearchgate.net

Model Building: Using the calculated descriptors, machine learning methods are employed to create predictive models. acs.org Techniques such as linear discriminant analysis (LDA) and partial least squares (PLS) regression are common. acs.orgnih.gov For instance, a two-step modeling approach has been proposed, starting with an LDA model for initial classification of compounds as carcinogenic or non-carcinogenic, followed by a 3D-QSAR model for more detailed potency prediction. acs.org

Validation: The predictive power of the models is rigorously assessed using internal and external validation sets. nih.gov

One study developed a model based on the topological substructural molecular descriptors (TOPS-MODE) approach for a dataset of 111 N-nitroso compounds (NOCs), achieving a classification accuracy of 90.1%. nih.gov The predictive power was confirmed with an external validation set of 37 compounds, resulting in 94.6% accuracy. nih.gov Another approach for aliphatic-substituted N-nitrosamines utilized descriptors such as the distance between the cytochrome P450 heme oxygen and the nitrosamine (B1359907) α-C–H in the transition state of C–H oxidation. acs.org

Interactive Table: Examples of QSAR Models for Nitrosamine Carcinogenicity

Model TypeKey DescriptorsDataset SizePerformance MetricReference
LDA based on TOPS-MODETopological substructural molecular descriptors weighted by bond dipole moment and Abraham solute descriptor111 NOCs (training), 37 NOCs (validation)Accuracy: 90.1% (training), 94.6% (validation) nih.gov
3D-QSAR (FLAP method)Molecular Interaction Fields (MIFs)Set of 50 conformers per nitrosamineRMSE: 0.45, Q²: 0.405 acs.org
Hybrid Neural Network (HNN-Cancer)SMILES-based features7994 chemicalsAccuracy: 74%, AUC: ~0.81 nih.gov
Rule-Based Model12 deactivating and 3 activating structural featuresHundreds of experiments from literatureAccuracy: ~80% nih.gov

Quantum Mechanical (QM) Models

Quantum mechanical models offer a deeper, mechanism-based understanding of nitrosamine carcinogenicity. usp.org These methods analyze the electronic structure of molecules to predict their reactivity and metabolic fate. The carcinogenic activity of many nitrosamines, including NOPMA, is believed to be initiated by metabolic activation, specifically α-hydroxylation by cytochrome P450 enzymes, to form unstable intermediates that can alkylate DNA. nih.gov

QM models can:

Calculate Activation Energies: By calculating the energy barriers for metabolic reactions like α-hydroxylation, QM methods can predict the likelihood of a nitrosamine being converted into its ultimate carcinogenic form. usp.org

Analyze Molecular Properties: Properties derived from QM calculations, such as the Fukui function (f⁰C and f⁺C), can inform about local reactivity and susceptibility to electrophilic attack, which are crucial for understanding the interaction with biological macromolecules. researchgate.net

Rationalize Structure-Activity Relationships: QM models can explain observed differences in carcinogenic potency. For example, the Computer-Aided Discovery and RE-design (CADRE) program, a validated QM model, can distinguish between the potency of different nitrosamines by scrutinizing underlying reactivity indices and physicochemical properties. researchgate.net

The potent carcinogenicity of compounds like NOPMA is suggested to arise from their metabolism to proximate carcinogenic moieties, such as the methyldiazonium ion, which is a powerful alkylating agent. nih.gov QM models can help to rationalize the formation pathways of such reactive species. usp.org

Hybrid and Machine Learning Approaches

More recently, advanced computational strategies that combine elements of different modeling techniques and leverage sophisticated machine learning algorithms have emerged.

Hybrid Neural Networks (HNN): Methods like HNN-Cancer have been developed to predict carcinogenicity for a diverse range of chemicals. nih.gov These models can learn complex patterns from chemical structures, often represented by SMILES strings, to make predictions. nih.gov For a large dataset of non-congeneric chemicals, an HNN model achieved an accuracy of 74%. nih.gov

Expert Systems: Systems like OncoLogic™ use a set of knowledge-based rules derived from expert analysis of structure-activity relationships to predict cancer concern levels. epa.gov It evaluates how different structural fragments and substituents on a chemical may influence its carcinogenic potential by comparing it to compounds with known activity. epa.gov

These theoretical frameworks are indispensable in modern toxicology and drug safety assessment. They provide a means to prioritize compounds for further experimental testing, guide the design of safer chemicals, and contribute to a more profound understanding of the molecular mechanisms underlying the biological activity of compounds like this compound.

Comparative Academic Investigations of N Nitrosomethyl 2 Oxopropyl Amine Within the Nitrosamine Class

Structural Analogues and Homologues: Comparative Metabolic Pathways

The metabolism of N-nitrosamines is a critical determinant of their carcinogenic potential, with the key activation step being cytochrome P450 (P450)-catalyzed α-hydroxylation. oup.comnih.gov This process transforms the parent nitrosamine (B1359907) into an unstable α-hydroxy nitrosamine, which then undergoes further reactions to generate highly reactive electrophiles capable of alkylating DNA. nih.govacs.org The metabolic pathways of N-Nitrosomethyl(2-oxopropyl)amine (MOP) and its structural analogues reveal significant differences that influence their tissue-specific carcinogenicity.

MOP itself is a potential metabolite of N-nitrosobis(2-oxopropyl)amine (BOP), a potent pancreatic carcinogen in hamsters. nih.govnih.gov Studies have shown that BOP is metabolized to N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP) and N-nitrosobis(2-hydroxypropyl)amine (BHP) in rats, with little to no detection of MOP. nih.gov However, in Syrian golden hamsters, MOP has been identified as a metabolite of BOP in the pancreas and liver. nih.gov This species-specific metabolism highlights the differential enzymatic activities between rats and hamsters in the handling of these compounds. nih.gov

The metabolism of MOP isomers has also been investigated. In isolated rat hepatocytes, the E isomer of MOP is preferentially and efficiently metabolized, while the Z isomer is not. nih.govresearchgate.net The rate of disappearance of the Z isomer during metabolism is the same as its rate of re-equilibration to the mixture of isomers in the absence of a metabolizing system, suggesting that the enzymatic system is selective for the E isomer. nih.govresearchgate.net

A comparative look at other nitrosamines provides further insight. For instance, N-nitrosopiperidine (NPIP) and N-nitrosopyrrolidine (NPYR) are structural homologues. NPIP is a potent esophageal carcinogen in rats, while NPYR primarily induces liver tumors. oup.comnih.gov This difference in carcinogenicity is attributed to their metabolic activation. Rat esophageal microsomes activate NPIP much more efficiently than NPYR, whereas liver microsomes activate both compounds. oup.comnih.gov This tissue-specific activation is a key factor in determining the site of tumor formation. nih.gov

Similarly, the metabolism of N-nitrosodi-n-propylamine (NDPA) involves both α- and β-hydroxylation. mdpi.com α-Hydroxylation leads to the formation of a propyldiazonium ion, an electrophilic species. mdpi.com β-Hydroxylation produces N-nitroso-(2-hydroxypropyl)propylamine (NHPPA), which can be further oxidized to N-nitroso-(2-oxopropyl)propylamine (NOPPA). mdpi.com This highlights the multiple metabolic routes that can exist for a single nitrosamine and how these can lead to different reactive intermediates.

Differential Molecular Mechanisms Across Related Nitrosamines

The carcinogenicity of nitrosamines is initiated by their metabolic activation to electrophilic species that can alkylate DNA. nih.govacs.org However, the specific molecular mechanisms underlying the toxic effects can vary significantly among different nitrosamines, contributing to their diverse carcinogenic potencies and target organ specificities.

The primary mechanism for most nitrosamines involves α-hydroxylation catalyzed by cytochrome P450 enzymes. oup.comacs.org This leads to the formation of an unstable α-hydroxynitrosamine that spontaneously decomposes to an alkyldiazonium ion, a potent alkylating agent. acs.org For example, N-nitrosodimethylamine (NDMA) is metabolized to a methyldiazonium ion, which methylates DNA, forming adducts such as N7-methylguanine and O6-methylguanine. nih.govnih.gov

In the case of MOP, it is considered a potential proximate carcinogen of BOP. nih.gov The hypothesis is that BOP undergoes metabolism to form MOP, which can then act as a methylating agent. nih.gov This is supported by the finding of 7-methylguanine (B141273) in the DNA of hamsters treated with BOP. nih.gov However, direct evidence for the in vivo formation of MOP from BOP in amounts sufficient to explain its carcinogenicity is still being investigated. nih.gov

The structural features of nitrosamines play a crucial role in their molecular mechanisms. For instance, the presence of a 2-oxopropyl group in MOP and BOP is significant. The metabolism of N-nitroso-2-oxopropylpropylamine (NOPPA) can lead to the formation of a methyldiazonium ion through an intramolecular cyclization mechanism. mdpi.com This suggests that MOP could also potentially generate a methylating species.

Furthermore, the cellular environment and the specific P450 enzymes present in a tissue influence the metabolic fate of nitrosamines. nih.gov The differential expression of P450s in various organs contributes to the tissue-specific carcinogenicity observed for many nitrosamines. For example, the high susceptibility of the rat esophagus to NPIP-induced carcinogenesis is linked to the efficient activation of NPIP by esophageal microsomes. oup.comnih.gov

Beyond direct DNA alkylation, other molecular mechanisms may also contribute to nitrosamine-induced carcinogenesis. These can include the induction of oxidative stress, inflammation, and alterations in cellular signaling pathways. nih.gov For instance, the metabolism of NDMA can lead to the production of formaldehyde, which can induce cellular toxicity. nih.gov

Comparative Studies on DNA Adduct Profiles and Genotoxicity in Experimental Models

The genotoxicity of nitrosamines is directly linked to the formation of DNA adducts by their reactive metabolites. nih.gov The profile of these adducts, their persistence, and the efficiency of their repair are critical factors in determining the mutagenic and carcinogenic potential of a given nitrosamine.

Studies with N-nitrosodimethylamine (NDMA) have shown that it methylates DNA, forming adducts such as O6-methylguanine (O6-MeG) and N7-methylguanine (N7-MeG). nih.gov O6-MeG is considered a particularly pro-mutagenic lesion. The persistence of these adducts varies between tissues and species. nih.gov For example, in hamsters, O6-MeG is more persistent than N7-MeG, especially in the liver. nih.gov

In the context of MOP, its potential as a methylating agent is a key aspect of its genotoxicity. The detection of 7-methylguanine in the DNA of hamsters treated with BOP, a precursor to MOP, supports this hypothesis. nih.gov Further studies on the methylation of DNA by N-nitroso-2-oxopropylpropylamine (a structural analogue) have also shown the formation of O6-methylguanine and 7-methylguanine. nih.gov

Comparative studies reveal distinct DNA adduct profiles for different nitrosamines. For instance, N-nitrosodiethylamine (NDEA) leads to the formation of ethylated DNA adducts, such as N3-ethyladenine and N7-ethylguanine. nih.gov The levels of these adducts have been found to be significantly higher in the leukocyte DNA of smokers compared to non-smokers. nih.gov

The route of administration and the experimental model used can also influence the observed genotoxicity and DNA adduct profiles. For example, MOP administered intragastrically to rats induced a high incidence of tumors in the pharynx and esophagus, tissues not affected by BOP given by the same route. nih.gov This suggests that the local activation of MOP in these tissues leads to a specific pattern of DNA damage. Conversely, renal neoplasms were only found after subcutaneous injection of MOP, indicating a different metabolic distribution and/or activation pathway depending on the route of exposure. nih.gov

The mutagenicity of nitrosamines is often evaluated using the Ames test, a bacterial reverse mutation assay. inotiv.comresearchgate.net This test has been shown to be suitable for assessing the mutagenic potential of many nitrosamines and is predictive of their carcinogenic outcomes in rodents. researchgate.net However, the sensitivity of the standard Ames test for some nitrosamines can be low, and enhanced testing conditions, such as the use of higher concentrations of S9 metabolic activation mix from hamster liver, are sometimes required to detect their mutagenicity. researchgate.net

Pan-Nitrosamine QSAR and Mechanistic Comparisons

Quantitative Structure-Activity Relationship (QSAR) models are valuable computational tools for predicting the carcinogenic potency of nitrosamines based on their molecular structures. nih.govnih.govacs.org These models aim to identify the key structural and physicochemical properties that govern the biological activity of this class of compounds.

The carcinogenic potential of nitrosamines is a major concern, but not all nitrosamines are potent carcinogens. nih.govacs.org Understanding the structure-activity relationships is crucial for risk assessment, especially for newly identified or structurally complex nitrosamines for which experimental data may be lacking. nih.govacs.org

QSAR studies for nitrosamines often focus on the metabolic activation step, particularly the α-hydroxylation of the carbon atom adjacent to the nitroso group. oup.comnih.gov The ease of this metabolic activation is a primary determinant of carcinogenic potency. oup.com Mechanistic QSAR studies have incorporated quantum chemical calculations to model the chemical reactivity and transport properties of nitrosamines and their metabolites. nih.gov These studies support the importance of α-carbon radical hydroxylation in the metabolic activation of nitrosamines. nih.gov

Recent advancements in QSAR modeling for nitrosamines include two-step approaches that combine linear discriminant analysis of quantum mechanical and classical descriptors with a 3D-QSAR partial least squares (PLS) regression model to predict the logTD50 (a measure of carcinogenic potency). nih.govacs.org These models can help to categorize nitrosamines based on their predicted potency. nih.govacs.org

However, the application of QSAR models is not without limitations. The accuracy of the predictions depends on the quality and diversity of the training data set. acs.org For nitrosamines, a significant challenge is the limited availability of experimental data on metabolic α-carbon hydroxylation. acs.org To overcome this, some approaches have utilized larger datasets from non-nitrosamine xenobiotic metabolism to identify structural features that influence aliphatic carbon hydroxylation. acs.org

Mechanistic comparisons across the nitrosamine class reveal that while α-hydroxylation is a common activation pathway, other factors can significantly modulate carcinogenic potency. acs.org These include the potential for deactivation pathways, such as denitrosation, and the influence of structural features on the stability of the resulting diazonium ions. acs.org For example, the presence of certain functional groups can either enhance or decrease the rate of metabolic activation. frontiersin.org Therefore, a comprehensive understanding of both activation and deactivation pathways is necessary for accurate risk assessment. frontiersin.org

Environmental Research Contexts and Research Methodologies for N Nitrosomethyl 2 Oxopropyl Amine

Environmental Pathways of Formation: Nitrite-Amine Reactivity Studies

The formation of N-nitrosamines, as a class of compounds, is generally understood to occur through the reaction of a nitrosating agent, most commonly derived from nitrite (B80452), with secondary or tertiary amines. gatech.edumdpi.comchemistrysteps.comlibretexts.orglibretexts.org This reaction is influenced by factors such as pH, temperature, and the presence of catalysts or inhibitors. gatech.edu In acidic conditions, such as those found in the human stomach, nitrite can form nitrous acid (HNO2), which in turn generates the nitrosonium ion (NO+), a potent electrophile that reacts with amines to form N-nitrosamines. chemistrysteps.comlibretexts.org

While this general mechanism is well-established for many nitrosamines, specific research on the environmental or food-processing-related formation of N-Nitrosomethyl(2-oxopropyl)amine from its precursor, methyl(2-oxopropyl)amine, and a nitrite source is not extensively documented in publicly available scientific literature. The primary context in which MOP formation has been described is through the in vivo metabolism of other, more complex N-nitroso compounds. For instance, studies have identified MOP as a metabolite of N-nitrosobis(2-oxopropyl)amine (BOP) and 2,6-dimethyl-N-nitrosomorpholine (DMNM) in animal models. ca.gov This metabolic formation occurs through enzymatic processes within the body and is not directly representative of environmental formation pathways.

Research on Occurrence in Environmental and Food Matrices (Excluding Exposure Risk Assessment)

Data on the specific occurrence and concentration of this compound in environmental and food matrices are scarce. While general surveys for N-nitrosamines have been conducted in various foodstuffs and environmental samples, these studies often focus on more common and volatile nitrosamines like N-nitrosodimethylamine (NDMA). gatech.edudoi.org

The United States Environmental Protection Agency (EPA) has included this compound in its lists of chemicals for potential screening, such as the Endocrine Disruptor Screening Program Universe of Chemicals and the Final Contaminant Candidate List 3 (CCL 3). epa.govepa.govepa.gov The inclusion in these lists suggests a potential for environmental presence and a need for further investigation, but does not in itself provide data on its detection in the environment.

A review of food-borne chemical carcinogens mentions the carcinogenicity of MOP in Syrian hamsters, but does not provide data on its detection in food products. mdpi.com Similarly, while the consumption of processed meats is linked to N-nitrosamine exposure, specific data for MOP are not provided. doi.org The lack of readily available analytical data may be due to the specific analytical methods required to detect this non-volatile nitrosamine (B1359907), which may not be included in standard screening protocols for more common nitrosamines.

Degradation Pathways in Environmental Research Models (e.g., Photodegradation, Biodegradation)

The environmental fate of N-nitrosamines is largely determined by their susceptibility to degradation processes such as photodegradation and biodegradation.

Photodegradation: N-nitrosamines are generally known to be susceptible to photolysis, or degradation by light. cdnsciencepub.com The photolytic process for N-nitrosamines in acidic media typically involves the cleavage of the nitrogen-nitrogen bond. cdnsciencepub.com Studies on other nitrosamines, like N-nitrosodimethylamine (NDMA), have shown that UV irradiation can be an effective method for their degradation in water. nih.gov The efficiency of this degradation can be influenced by the wavelength of the UV light and the presence of other substances in the water that may absorb UV radiation. nih.gov

However, specific experimental studies detailing the photodegradation of this compound, including its degradation kinetics, the specific wavelengths of light that are most effective, and the identity of its photolytic degradation products, are not well-documented in the available literature. Research on the photochemistry of α-nitro-ketones, which share a ketone functional group, indicates that photolysis can lead to complex molecular rearrangements, but this is not directly transferable to N-nitroso ketones like MOP. rsc.org

Biodegradation: The biodegradation of nitroaromatic compounds by various microorganisms has been a subject of considerable research. gatech.edunih.govcswab.org These processes can involve the reduction of the nitro group or the cleavage of the aromatic ring. nih.gov Some bacteria are capable of utilizing nitroaromatic compounds as a source of carbon, nitrogen, and energy. gatech.edu

While these studies provide a framework for understanding how functional groups similar to those in MOP might be biodegraded, specific research on the biodegradation of this compound in environmental models is lacking. There is no readily available information on microbial strains capable of degrading MOP, the enzymatic pathways involved, or the resulting metabolites. The presence of the N-nitroso group and the ketone functional group would likely influence its susceptibility and pathway of biodegradation.

Future Directions and Emerging Research Avenues for N Nitrosomethyl 2 Oxopropyl Amine Studies

Unexplored Metabolic Fates and Enzyme Systems

The metabolic activation of NPOP is a critical step in its carcinogenic process. While the involvement of cytochrome P450 (CYP) enzymes is known, the specific isozymes responsible for its metabolism and the full spectrum of its metabolic products remain to be completely elucidated.

Future research will likely focus on identifying the specific human CYP isozymes, such as CYP2A6, CYP2A13, CYP1A1, CYP1A2, and CYP2E1, that are most active in the metabolic activation of NPOP. nih.govnih.gov Studies using genetically engineered cells expressing specific human CYPs can help pinpoint their individual contributions to NPOP metabolism. nih.gov This is particularly important as genetic polymorphisms in these enzymes could explain inter-individual differences in susceptibility to NPOP-induced cancers. nih.gov

Furthermore, there is a need to investigate unexplored metabolic pathways beyond α-hydroxylation. For instance, the potential for processive oxidation by CYPs to form more stable, yet still reactive, nitrosamides from the unstable α-hydroxynitrosamine metabolites of NPOP precursors warrants further investigation. nih.gov The formation of such novel metabolites could have significant implications for understanding the full range of DNA damage induced by NPOP. nih.gov Research into the role of other enzyme systems, such as sulfotransferases and glucuronyl transferases, in both the activation and detoxification of NPOP and its metabolites will also be crucial for a comprehensive understanding of its biological effects. nih.gov

Table 1: Key Enzyme Systems and Their Potential Roles in NPOP Metabolism

Enzyme SystemPotential Role in NPOP MetabolismResearch FocusKey References
Cytochrome P450 (CYP)Metabolic activation via α-hydroxylation, potential for processive oxidation to nitrosamides.Identification of specific human CYP isozymes (e.g., CYP2A6, CYP2A13) and their polymorphic variants. nih.govnih.govmdpi.com
SulfotransferasesConjugation of hydroxylated metabolites, potentially leading to activation or detoxification.Elucidating the specific sulfotransferase isozymes involved and their species-specific activity. nih.gov
Glucuronyl transferasesConjugation of hydroxylated metabolites, generally considered a detoxification pathway.Characterizing the role of different glucuronyl transferase isozymes in NPOP clearance. nih.gov

Novel Approaches to Investigate Molecular Interactions

The primary mechanism of NPOP's carcinogenicity involves its interaction with cellular macromolecules, most notably DNA. Future research will benefit from the application of novel techniques to map these interactions with greater precision and sensitivity.

The development of advanced mass spectrometry-based methods will be instrumental in identifying and quantifying the full spectrum of DNA adducts formed by NPOP. hesiglobal.org While the formation of methyl adducts like O6-methylguanine is known, a comprehensive analysis might reveal other, less abundant but potentially significant, adducts. hesiglobal.org Techniques like high-resolution mass spectrometry (HRMS) can provide detailed structural information on these adducts. researchgate.net

Beyond DNA, the interactions of NPOP and its metabolites with proteins are an underexplored area. Novel proteomic approaches can be employed to identify protein targets of NPOP. nih.gov Techniques like MolBoolean, which allows for the detection of protein-protein interactions at a molecular level, could be adapted to study how NPOP might disrupt cellular signaling pathways by altering protein complexes. nih.gov Understanding these protein interactions could reveal new mechanisms of NPOP-induced cellular dysfunction beyond direct DNA damage.

Advanced Computational Modeling for Mechanistic Elucidation

Advanced computational modeling offers a powerful and efficient means to predict the carcinogenic potential of NPOP and to elucidate the mechanisms underlying its activity. These in silico approaches can complement and guide experimental studies.

Quantitative structure-activity relationship (QSAR) models are being increasingly used to predict the carcinogenicity of N-nitroso compounds. nih.govnih.govacs.org By analyzing the relationship between the chemical structure of nitrosamines and their biological activity, QSAR can help in prioritizing compounds for further toxicological evaluation. nih.govnih.gov Future QSAR models for NPOP could incorporate a wider range of molecular descriptors to improve their predictive accuracy. nih.govacs.org A two-step modeling approach, combining linear discriminant analysis with 3D-QSAR, has shown promise for predicting the carcinogenic potency of nitrosamines. nih.gov

Mechanistically based structure-activity relationship (SAR) analysis is another promising avenue. researchgate.netlhasalimited.org By first establishing the dominant reaction mechanism of a nitrosamine (B1359907), a more relevant set of analogous compounds can be selected for read-across exercises to predict its carcinogenic potency. researchgate.netlhasalimited.org Furthermore, in silico metabolic modeling can simulate the metabolic fate of NPOP, predicting the formation of various metabolites and their potential toxicity. nih.govresearchgate.netnih.govmdpi.com Kinetic modeling of metabolic pathways can help in identifying crucial enzymes and understanding the dynamics of metabolite formation. nih.gov These computational tools can significantly enhance our understanding of NPOP's carcinogenic mechanisms and aid in risk assessment. nih.gov

Table 2: Computational Approaches for NPOP Research

Computational ApproachApplication in NPOP ResearchPotential OutcomesKey References
Quantitative Structure-Activity Relationship (QSAR)Predicting the carcinogenic potency of NPOP and related nitrosamines.High-throughput screening and prioritization of compounds for toxicological testing. nih.govnih.govacs.orgnih.gov
Mechanistically Based Structure-Activity Relationship (SAR)Improving risk assessment by considering the specific reaction mechanisms of NPOP.More accurate prediction of carcinogenic potency based on relevant analogs. researchgate.netlhasalimited.org
In Silico Metabolic ModelingSimulating the metabolic pathways of NPOP and predicting metabolite formation.Identification of key metabolic enzymes and potentially toxic metabolites. nih.govresearchgate.netnih.govmdpi.com
Kinetic ModelingAnalyzing the dynamics of NPOP metabolism and its interaction with cellular components.Understanding the time-course of metabolite formation and DNA adduct generation. nih.gov

Methodological Innovations in Analytical Chemistry

The accurate and sensitive detection of NPOP in various matrices is fundamental for exposure assessment and regulatory monitoring. Continuous innovation in analytical chemistry is crucial for meeting the challenges posed by the low concentrations at which this compound may be present.

The development and refinement of liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS) methods will continue to be a major focus. researchgate.netbohrium.comresearchgate.netacs.org These techniques offer the high sensitivity and selectivity required for the trace-level quantification of nitrosamines. researchgate.netbohrium.com Innovations in sample preparation protocols are also needed to effectively extract and concentrate NPOP from complex biological and environmental samples, thereby enhancing detection limits. researchgate.net

Furthermore, there is a push towards developing more high-throughput and cost-effective analytical methods. bohrium.com This will be essential for large-scale biomonitoring studies and for routine screening of food and other consumer products. The harmonization of analytical methods across different laboratories and regulatory agencies is another important goal to ensure the consistency and comparability of data. bohrium.com

Q & A

Q. What experimental models are most suitable for studying the pancreatic carcinogenicity of N-Nitrosomethyl(2-oxopropyl)amine?

The Syrian golden hamster is the gold standard model due to its high susceptibility to pancreatic ductal adenocarcinoma induction. A single subcutaneous or intraperitoneal dose (e.g., 10–30 mg/kg) reliably generates lesions morphologically similar to human pancreatic cancer. Histopathological analysis reveals acinar-ductal metaplasia, dysplastic nodules, and invasive carcinomas within 6–12 months .

Q. What methodologies are used to detect DNA damage induced by this compound?

Key techniques include:

  • O⁶-Methylguanine adduct detection : Immunohistochemistry or HPLC to quantify alkylated DNA bases in pancreatic tissue .
  • Comet assay : To assess single-strand breaks in isolated hamster pancreatic cells after in vitro exposure .
  • ³H-thymidine incorporation : Measures replicative DNA synthesis in regenerating pancreatic acinar cells post-carcinogen exposure .

Q. How is this compound typically administered in carcinogenesis studies?

  • Single-dose protocols : 10–20 mg/kg via subcutaneous injection induces focal lesions within weeks .
  • Chronic exposure : Continuous low-dose administration in drinking water (e.g., 10 ppm) mimics prolonged environmental exposure, yielding tumors in 6–12 months .

Advanced Research Questions

Q. What metabolic pathways differentiate the carcinogenicity of this compound in rats vs. hamsters?

Hamsters exhibit rapid sulfation of the compound via cytosolic sulfotransferases, generating reactive intermediates that alkylate pancreatic DNA. In contrast, rats predominantly detoxify via glucuronidation , reducing carcinogenic potency. Species-specific isozyme activity (e.g., hydroxysteroid sulfotransferase in hamsters) explains this divergence .

Q. How do structural modifications of this compound influence its carcinogenic potency?

Comparative studies show:

  • β-hydroxylation (e.g., N-Nitrosobis(2-hydroxypropyl)amine) reduces pancreatic specificity but increases hepatic carcinogenicity.
  • Methyl substitution on the nitroso group enhances pancreatic DNA methylation and tumorigenicity .
  • Deuterium labeling slows metabolic activation, delaying tumor onset .

Q. What genetic alterations are observed in this compound-induced pancreatic tumors?

  • LKB1 gene mutations : Found in 40–60% of hamster ductal adenocarcinomas, linked to disrupted cell polarity and metabolic signaling .
  • c-Ki-ras activation : Codon 12 point mutations (G→A transitions) are prevalent, mirroring human pancreatic cancer .

Q. Why do discrepancies exist in reported carcinogenic doses across studies?

Variability arises from:

  • Species-specific sensitivity : Hamsters require lower doses than rats for tumor induction .
  • Administration route : Subcutaneous vs. oral dosing alters bioavailability and first-pass metabolism .
  • Dietary modifiers : High-protein diets accelerate metabolic activation, while antioxidants (e.g., selenium) suppress DNA adduct formation .

Methodological Challenges and Contradictions

Q. How can researchers reconcile conflicting data on metabolic activation mechanisms?

  • In vitro vs. in vivo models : Isolated hamster pancreatic acinar cells activate the carcinogen via cytochrome P450, but in vivo studies emphasize sulfotransferase dominance. Use species- and tissue-specific microsomal preparations to validate pathways .
  • Dose-dependent effects : Low doses favor detoxification (glucuronidation), while high doses saturate these pathways, enabling sulfation and DNA damage .

Q. What controls are critical for ensuring reproducibility in this compound studies?

  • Negative controls : Include sham-treated animals to rule out spontaneous tumors.
  • Isomer purity : Ensure the compound is free of cis/trans isomers , which exhibit distinct metabolic fates .
  • Diet standardization : Control for protein and antioxidant intake, which modulate carcinogen activation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.